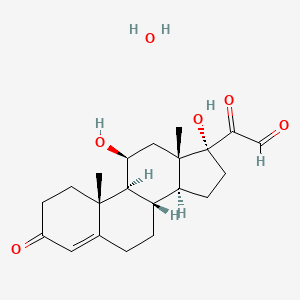
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate
Overview
Description
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is a synthetic organic compound that belongs to the family of fluoroacetates. It is an α-fluorinated β-keto ester .
Molecular Structure Analysis
The molecular formula of Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is C10H15FO3 . Its molecular weight is 202.23 g/mol .Physical And Chemical Properties Analysis
The density of a related compound, Ethyl fluoro[2-(2-oxocyclohexyl)tetrahydro-3-furanyl]acetate, is 1.2±0.1 g/cm3. Its boiling point is 376.9±22.0 °C at 760 mmHg, and its vapour pressure is 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound related to Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate, was synthesized and characterized using various analytical techniques like FT-IR, UV-Visible, and X-ray diffraction. This work illustrates the methods and characterization techniques applicable to Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate (Sapnakumari et al., 2014).
Chemical Reactions and Modifications
- Anodic fluorination of related compounds in ionic liquid hydrogen fluoride salts was investigated, highlighting a methodology that could be relevant for modifications of Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate (Inagi, Sawamura, & Fuchigami, 2008).
- The preparation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates from ethyl 2-(2-fluorobenzoyl)acetate, a process related to Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate, was reported, demonstrating a synthetic pathway that may be applicable to similar compounds (Bunce, Lee, & Grant, 2011).
Biological and Pharmaceutical Applications
- Adamantane derivatives, similar in structure to Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate, were analyzed for potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1, suggesting possible biological activity for similar compounds (Al-Wahaibi et al., 2018).
- Radical reactions involving alkyl 2-bromo-2,2-difluoroacetates, akin to Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate, were studied for synthesizing various fluorinated organic compounds, hinting at the potential for similar reactions with Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate (Kondratov et al., 2015).
Chemical Properties and Analysis
- The solubility and thermodynamic parameters of related fluorinated compounds were studied, providing insights into the physical and chemical properties that could be relevant for Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate (Zhao et al., 2020).
Mechanism of Action
Mode of Action
It’s known that similar compounds can inhibit certain biological behaviors by suppressing specific signaling pathways . More research is required to understand the exact interactions of Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate with its targets and the resulting changes.
Biochemical Pathways
Related compounds have been shown to affect the egfr/pi3k/akt/mtor signaling pathway
Result of Action
Related compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . More research is needed to describe the specific effects of Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate’s action.
properties
IUPAC Name |
ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFKMVZYEZQHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC(=O)C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B1430910.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1430911.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B1430913.png)





![(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate](/img/structure/B1430923.png)
![4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B1430925.png)

